REACTION_SMILES
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[CH3:23][C:24]#[N:25].[F:12][c:13]1[c:14]([N+:19](=[O:20])[O-:21])[cH:15][cH:16][cH:17][cH:18]1.[K+:2].[NH2:3][c:4]1[s:5][c:6]([CH3:11])[cH:7][c:8]1[C:9]#[N:10].[OH-:1].[OH2:22]>>[NH:3]([c:4]1[s:5][c:6]([CH3:11])[cH:7][c:8]1[C:9]#[N:10])[c:13]1[c:14]([N+:19](=[O:20])[O-:21])[cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C#N)c(N)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(C#N)c(Nc2ccccc2[N+](=O)[O-])s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |